2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 741617-89-0
VCID: VC15968095
InChI: InChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13)
SMILES:
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid

CAS No.: 741617-89-0

Cat. No.: VC15968095

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid - 741617-89-0

Specification

CAS No. 741617-89-0
Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name 2-amino-4-oxo-3H-quinazoline-6-carboxylic acid
Standard InChI InChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13)
Standard InChI Key AVSVKKJEOWXUMI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N

Introduction

Structural and Molecular Properties

The core structure of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid consists of a bicyclic quinazoline system with functional groups that enhance its chemical versatility. The IUPAC name, 2-amino-4-oxo-3H-quinazoline-6-carboxylic acid, reflects the positions of its substituents: an amino group at C2, a ketone at C4, and a carboxylic acid at C6. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₉H₇N₃O₃
Molecular Weight205.17 g/mol
Canonical SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N
InChI KeyAVSVKKJEOWXUMI-UHFFFAOYSA-N
PubChem CID135742226

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid typically involves multi-step reactions starting from anthranilic acid. A common protocol includes:

  • Acetylation: Anthranilic acid is heated with acetic anhydride to form N-acetylanthranilic acid.

  • Cyclization: Treatment with carbon dioxide under pressurized conditions induces cyclization, forming the quinazoline ring.

  • Functionalization: Subsequent nitration and reduction steps introduce the amino group at position 2, followed by hydrolysis to yield the carboxylic acid moiety .

Key reaction conditions include temperatures of 120–150°C and pressures of 3–5 atm to optimize yield (>75%). Alternative methods utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and purity. A representative process involves:

StepReagents/ConditionsPurpose
1Anthranilic acid, acetic anhydride, 140°CAcetylation
2CO₂, 5 atm, 130°CCyclization to quinazoline core
3HNO₃/H₂SO₄, then H₂/Pd-CNitration and reduction
4NaOH, refluxHydrolysis to carboxylic acid

Purification is achieved via recrystallization from ethanol-water mixtures, yielding >98% purity .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient quinazoline ring and polar functional groups:

  • Amino Group: Participates in Schiff base formation with aldehydes and acylation reactions.

  • Carboxylic Acid: Forms esters, amides, and salts; decarboxylation occurs at temperatures >200°C.

  • Quinazoline Ring: Susceptible to electrophilic substitution at C5 and C7 positions under acidic conditions .

Notable derivatives include:

  • Amide Derivatives: Synthesized via coupling with amines, enhancing bioavailability.

  • Metal Complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) improves antimicrobial activity .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 2500–3000 cm⁻¹ (O-H of carboxylic acid).

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, H5), 7.89 (d, J=8.4 Hz, 1H, H7), 6.95 (s, 2H, NH₂), 12.4 (s, 1H, COOH).

    • ¹³C NMR: δ 167.2 (COOH), 162.1 (C4=O), 154.3 (C2-NH₂) .

Chromatographic Analysis

HPLC methods using C18 columns (mobile phase: acetonitrile/0.1% TFA) achieve baseline separation with a retention time of 6.8 min .

Biological Activities and Applications

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Its metal complexes show enhanced efficacy, with Cu(II) derivatives reducing MIC values to 8–16 µg/mL .

Pharmaceutical Intermediates

The compound serves as a precursor to N-(4-{[(2-amino-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]amino}benzoyl)-D-glutamic acid, a folate analog under investigation for targeted drug delivery .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (gloves, goggles) and ventilation are mandatory during handling. Storage recommendations include airtight containers at 2–8°C to prevent decomposition .

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